5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione

描述

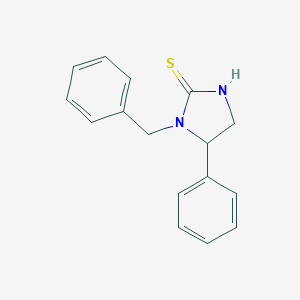

5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione is an organic compound belonging to the class of imidazolidinethiones This compound features a five-membered ring containing two nitrogen atoms and a sulfur atom, with phenyl and phenylmethyl groups attached

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenyl isothiocyanate, followed by cyclization with formaldehyde under acidic conditions. The reaction proceeds as follows:

-

Formation of Intermediate:

- Benzylamine reacts with phenyl isothiocyanate to form an intermediate thiourea derivative.

- Reaction conditions: Room temperature, solvent (e.g., ethanol).

-

Cyclization:

- The intermediate undergoes cyclization in the presence of formaldehyde and an acid catalyst (e.g., hydrochloric acid).

- Reaction conditions: Reflux, solvent (e.g., ethanol).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

-

Oxidation: The sulfur atom in the imidazolidinethione ring can undergo oxidation to form sulfoxides or sulfones.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Conditions: Mild to moderate temperatures, solvent (e.g., dichloromethane).

-

Reduction: The compound can be reduced to form the corresponding imidazolidine.

- Common reagents: Lithium aluminum hydride, sodium borohydride.

- Conditions: Anhydrous conditions, solvent (e.g., tetrahydrofuran).

-

Substitution: The phenyl and phenylmethyl groups can undergo electrophilic aromatic substitution reactions.

- Common reagents: Halogens, nitrating agents.

- Conditions: Varies depending on the substituent being introduced.

Major Products:

- Oxidation products: Sulfoxides, sulfones.

- Reduction products: Imidazolidine derivatives.

- Substitution products: Halogenated, nitrated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

- Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry:

- Utilized in the development of novel materials with specific electronic or optical properties.

- Employed in the synthesis of polymers and resins with enhanced durability and resistance to environmental factors.

作用机制

The mechanism by which 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione exerts its effects varies depending on its application. In antimicrobial research, it is believed to interfere with the synthesis of bacterial cell walls, leading to cell lysis. In anticancer studies, it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of certain enzymes or disruption of cellular signaling.

相似化合物的比较

Imidazolidinones: Differ by having an oxygen atom instead of sulfur.

Thiazolidinethiones: Contain a sulfur atom in a five-membered ring but with different substituents.

Benzylimidazoles: Feature a benzyl group attached to an imidazole ring.

Uniqueness: 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione is unique due to its specific combination of phenyl and phenylmethyl groups attached to the imidazolidinethione ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thione functional group, which is crucial for its biological activity. The presence of both phenyl and phenylmethyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may exert effects through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies indicate that it may exhibit antimicrobial properties against certain pathogens.

Biological Activity Overview

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutic agents.

Antimicrobial Effects

Research involving the compound's antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential use in treating infections caused by resistant bacterial strains.

Anti-inflammatory Mechanisms

In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines in macrophages, thereby reducing inflammation. The modulation of NF-kB signaling was identified as a key pathway through which these effects were mediated.

Summary of Findings

The biological activities of this compound highlight its potential as a therapeutic agent in various medical applications:

- Antiviral : Potential against viral infections.

- Anticancer : Effective against multiple cancer cell lines.

- Antimicrobial : Inhibitory effects on pathogenic bacteria.

- Anti-inflammatory : Modulation of inflammatory responses.

属性

IUPAC Name |

1-benzyl-5-phenylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c19-16-17-11-15(14-9-5-2-6-10-14)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLHBNRSNIJRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=S)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940086 | |

| Record name | 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186424-05-5 | |

| Record name | 2-Imidazolidinethione, 5-phenyl-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186424055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。